

Synonyms for 2-(1-(Thiophen-2-yl)ethylidene)malononitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(1-(Thiophen-2-yl)ethylidene)malononitrile
Cat. No.:	B076377

[Get Quote](#)

An In-depth Technical Guide to **2-(1-(Thiophen-2-yl)ethylidene)malononitrile**: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-(1-(thiophen-2-yl)ethylidene)malononitrile**, a pivotal chemical intermediate in the fields of medicinal chemistry and materials science. The document details its nomenclature, physicochemical properties, and established synthesis protocols, with a focus on the mechanistic principles behind the Knoevenagel condensation reaction. Core applications are explored, particularly its role as a precursor for the synthesis of pharmacologically active thieno[2,3-b]pyridines and its emerging relevance in the development of novel G protein-coupled receptor 35 (GPR35) agonists. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

Introduction

2-(1-(Thiophen-2-yl)ethylidene)malononitrile is an organic compound characterized by a thiophene ring linked to a malononitrile group via an ethylidene bridge. The unique electronic properties conferred by the electron-rich thiophene moiety and the strongly electron-withdrawing dinitrile functionality make it a highly reactive and versatile building block in organic synthesis.^[1] Its structural framework serves as a valuable scaffold for constructing more complex heterocyclic systems, which are prevalent in numerous biologically active molecules.

The compound has garnered significant attention as a key starting material for the synthesis of thieno[2,3-b]pyridine derivatives, a class of compounds investigated for their potential to overcome chemoresistance in cancer treatments.^[2] Furthermore, its derivatives have been identified as potent agonists for GPR35, highlighting its potential in drug discovery.^{[3][4]}

Nomenclature and Chemical Identity

Precise identification of a chemical entity is critical for research and development. **2-(1-(Thiophen-2-yl)ethylidene)malononitrile** is known by several synonyms and is cataloged under a specific CAS (Chemical Abstracts Service) number. This section consolidates its key identifiers.

Chemical Structure

The molecular structure consists of a 2-acetylthiophene core condensed with a malononitrile unit.

Caption: Chemical structure of **2-(1-(thiophen-2-yl)ethylidene)malononitrile**.

Identifiers and Synonyms

The compound is referenced across various databases and suppliers. The following table summarizes its primary identifiers.

Identifier Type	Value	Source
CAS Number	10432-44-7	[5] [6]
IUPAC Name	2-(1-(thiophen-2-yl)ethylidene)malononitrile	[5]
Molecular Formula	C ₉ H ₆ N ₂ S	[6] [7]
Synonyms	2-[1-(2-thienyl)ethylidene]malononitrile	[5] [6]
	2-(1-thiophen-2-yl)ethylidene)propanedinitrile	[5] [8]
Propanedinitrile, 2-[1-(2-thienyl)ethylidene]-		[6]
NSC98302		[5]
InChI Key	IVSVAOOOAGLVJQ-UHFFFAOYSA-N	[5] [8]
MDL Number	MFCD00184599	[6]

Physicochemical Properties

The physical and chemical properties of **2-(1-(thiophen-2-yl)ethylidene)malononitrile** are essential for its handling, storage, and application in synthetic protocols.

Property	Value	Notes	Source
Molar Mass	174.22 g/mol	[6][7]	
Appearance	Brown solid / Brown oil	Varies with purity	[6]
Melting Point	88-90 °C	[6][7]	
Boiling Point	296.3 ± 25.0 °C	Predicted	[6][7]
Density	1.219 ± 0.06 g/cm³	Predicted	[6][7]
Storage	2-8 °C, protect from light	Keep in a dark place, sealed and dry	[6]

Synthesis and Mechanistic Insights

The primary and most efficient method for synthesizing **2-(1-(thiophen-2-yl)ethylidene)malononitrile** is the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.

The Knoevenagel Condensation Approach

The synthesis involves the reaction of 2-acetylthiophene with malononitrile.[6] The reaction is typically carried out in a non-polar solvent like toluene and is catalyzed by a weak base system, such as ammonium acetate and acetic acid, which facilitates the condensation and subsequent dehydration.[6]

Caption: General workflow for the synthesis of the title compound.

Mechanistic Rationale

The Knoevenagel condensation proceeds via a well-established mechanism. The ammonium acetate acts as a source of ammonia/acetate, a weak base that deprotonates the highly acidic α -carbon of malononitrile to form a stable carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 2-acetylthiophene. The resulting intermediate undergoes dehydration, facilitated by the acidic conditions (acetic acid) and heat, to yield the

final α,β -unsaturated product. The thermodynamic stability of the conjugated system drives the reaction to completion.

Detailed Experimental Protocol

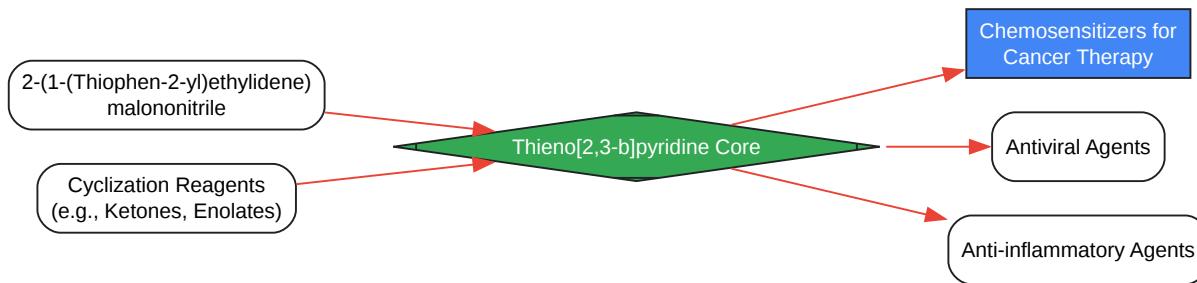
The following protocol is a representative procedure adapted from established methods.[\[6\]](#)

Materials:

- 2-Acetylthiophene (1.0 eq)
- Malononitrile (1.2 eq)
- Ammonium acetate (3.0 eq)
- Glacial acetic acid (3.0 eq)
- Toluene
- Ethyl acetate
- n-Hexane
- 1 M HCl aqueous solution
- Water
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetylthiophene (1.0 eq), malononitrile (1.2 eq), ammonium acetate (3.0 eq), acetic acid (3.0 eq), and toluene.
- Condensation: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 16-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).


- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate.
- **Washing:** Wash the organic layer sequentially with water and then with a 1 M HCl aqueous solution. Combine the organic layers.
- **Drying and Concentration:** Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude residue by column chromatography on silica gel, using a solvent system such as n-hexane:ethyl acetate (e.g., 3:1 or 5:1 v/v) to yield the pure product.^[6]
- **Characterization:** Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected ¹H NMR spectrum in CDCl₃ should show a characteristic singlet for the methyl protons around 2.71 ppm and signals for the thiophene protons.^[6]

Core Applications in Research and Development

The utility of **2-(1-(thiophen-2-yl)ethylidene)malononitrile** stems from its ability to act as a precursor to a variety of heterocyclic compounds with significant biological activities.

Precursor for Thieno[2,3-b]pyridine Derivatives

A primary application of this compound is in the synthesis of thieno[2,3-b]pyridines. These fused heterocyclic systems are of great interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.^[9] Specifically, certain thieno[2,3-b]pyridines have been shown to act as chemosensitizers, restoring the efficacy of topoisomerase I (TOP1) inhibitors like topotecan in resistant cancer cell lines.^[2] The synthesis often involves a cyclization reaction where the malononitrile derivative reacts with other reagents to form the fused pyridine ring.

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate for bioactive thieno[2,3-b]pyridines.

Role in GPR35 Agonist Discovery

Recent research has identified derivatives of malononitrile, including those with furan and thiophene scaffolds, as potent and specific agonists for the G protein-coupled receptor 35 (GPR35).^{[3][4]} GPR35 is an orphan receptor implicated in various physiological processes, and finding potent agonists is crucial for elucidating its function and therapeutic potential. The malononitrile group appears to be a key pharmacophore for GPR35 activation.^[3] The discovery of 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile as a potent GPR35 agonist underscores the importance of this chemical class in developing new pharmacological tools and potential therapeutics.^[4]

Applications in Materials Science

Due to its conjugated π -system and the presence of strong electron-withdrawing cyano groups, **2-(1-(thiophen-2-yl)ethylidene)malononitrile** and its derivatives are explored for applications in materials science.^[1] These electronic properties make them suitable candidates for use in organic electronics, such as in the development of organic semiconductors and non-linear optical materials.^[1]

Chemical Reactivity and Further Transformations

The chemical reactivity of **2-(1-(thiophen-2-yl)ethylidene)malononitrile** is dominated by its functional groups:

- Michael Addition: The electron-deficient double bond is highly susceptible to Michael addition reactions with a wide range of nucleophiles.[\[1\]](#) This reactivity allows for the introduction of various substituents at the β -position relative to the cyano groups.
- Cyclization Reactions: As discussed, it is a key substrate for various cyclization and cyclocondensation reactions to form complex heterocyclic systems like pyridines and pyrimidines.[\[1\]](#)[\[10\]](#)[\[11\]](#)
- Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution, although the reactivity is influenced by the deactivating effect of the ethylenemalononitrile substituent.[\[1\]](#)

Conclusion and Future Outlook

2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a high-value chemical intermediate with a well-established synthetic protocol and significant applications. Its importance as a precursor to thieno[2,3-b]pyridines for potential anticancer therapies is a major driver of current research.[\[2\]](#) Future investigations are likely to focus on expanding the library of bioactive molecules derived from this scaffold, exploring its potential in other therapeutic areas through the synthesis of novel derivatives, and further optimizing its application in the field of organic materials. The continued exploration of its reactivity will undoubtedly unlock new synthetic pathways and lead to the discovery of novel compounds with valuable properties.

References

- **2-(1-(Thiophen-2-yl)ethylidene)malononitrile.** ChemBK.
- Buy 2-(Thiophen-2-ylmethylene)malononitrile (EVT-313068). EvitaChem.
- 10432-44-7 | **2-(1-(Thiophen-2-yl)ethylidene)malononitrile.** AiFChem.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
- 2-[1-(2-THIENYL)ETHYLIDENE]MALONONITRILE | 10432-44-7. ChemicalBook.
- 2-(1-thiophen-2-yl-ethylidene)-malononitrile. PubChemLite.
- 2-(Thiophen-2-yl)malononitrile | C8H4N2S | CID 34175. PubChem.
- Discovery of 2-(4-Methylfuran-2(5 H)-ylidene)malononitrile and Thieno[3,2- b]thiophene-2- carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists.
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5] thieno[2,3-b]pyridine, Quinazoline and Carbamate Deriv
- Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity.

- Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity.
- 2-(1-(Thiophen-2-yl)ethylidene)malononitrile** | 10432-44-7. Sigma-Aldrich.
- Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. PMC - NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2-(Thiophen-2-ylmethylene)malononitrile (EVT-313068) | 28162-32-5 [evitachem.com]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10432-44-7 | 2-(1-(Thiophen-2-yl)ethylidene)malononitrile - AiFChem [aifchem.com]
- 6. 2-[1-(2-THIENYL)ETHYLIDENE]MALONONITRILE | 10432-44-7 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. PubChemLite - 2-(1-thiophen-2-yl-ethylidene)-malononitrile (C9H6N2S) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synonyms for 2-(1-(Thiophen-2-yl)ethylidene)malononitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076377#synonyms-for-2-1-thiophen-2-yl-ethylidene-malononitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com